molecular formula C9H4BrF2N B1371713 4-Bromo-7,8-difluoroquinoline CAS No. 1189106-43-1

4-Bromo-7,8-difluoroquinoline

Cat. No.: B1371713
CAS No.: 1189106-43-1
M. Wt: 244.03 g/mol
InChI Key: XMRWACGSQHZGJV-UHFFFAOYSA-N
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Description

4-Bromo-7,8-difluoroquinoline is a chemical compound with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 4-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the bromination of 7,8-difluoroquinoline using bromine or a bromine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the selective introduction of the bromine atom at the desired position.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

4-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-difluoroquinoline and its derivatives often involves interactions with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

4-Bromo-7,8-difluoroquinoline can be compared with other halogenated quinolines, such as:

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and fluorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-bromo-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWACGSQHZGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670920
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-43-1
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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